

6-Fluorothio-4-Chromanone CAS 21243-18-5 properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Fluorothio-4-Chromanone

Cat. No.: B1349815

[Get Quote](#)

An In-depth Technical Guide on **6-Fluorothio-4-Chromanone** (CAS 21243-18-5)

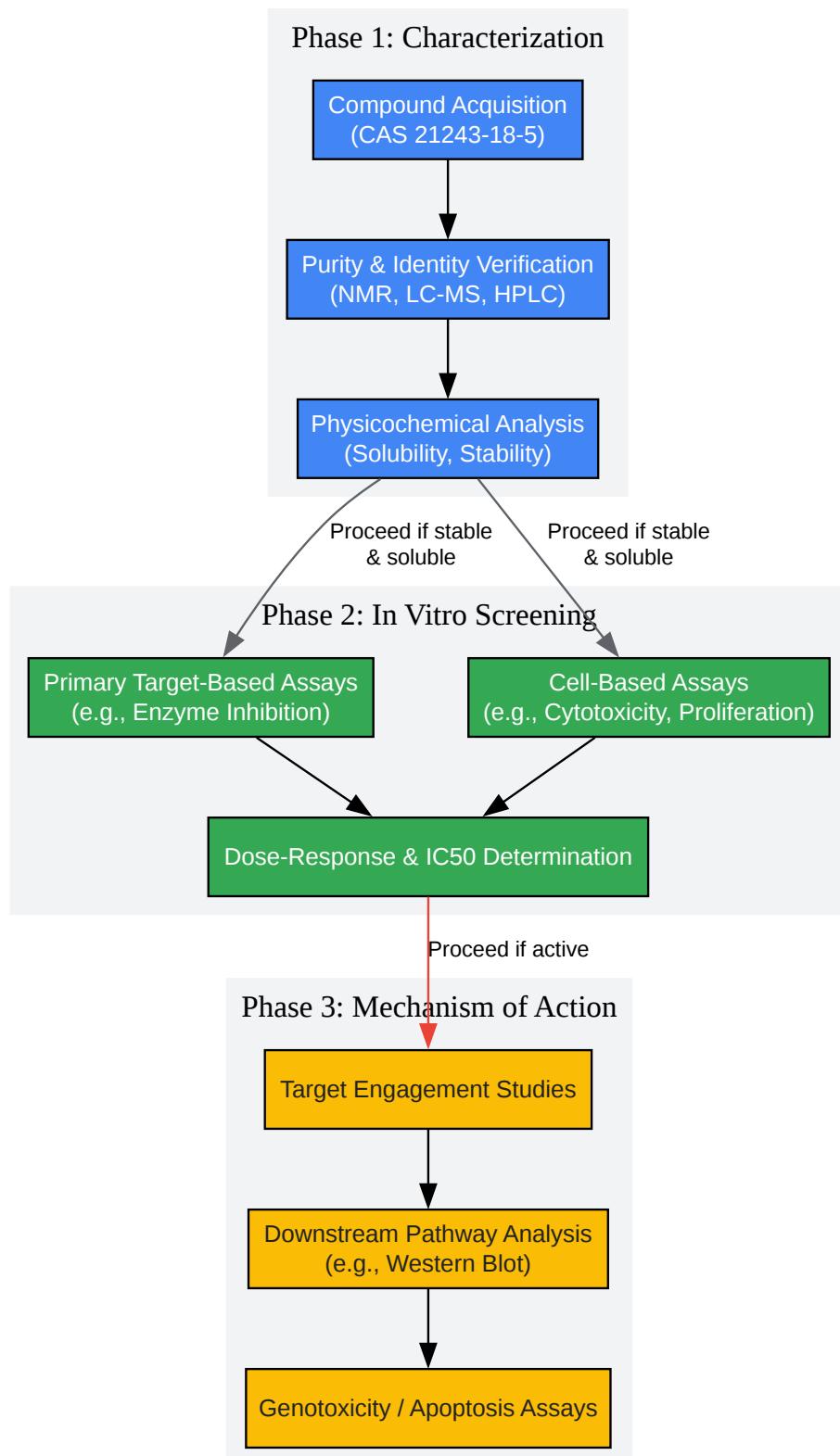
Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available scientific and chemical data for **6-Fluorothio-4-Chromanone**. The information herein is intended to serve as a foundational resource for its application in research and development, particularly in the fields of medicinal chemistry and material science.

Core Chemical Properties

6-Fluorothio-4-Chromanone, also known by its IUPAC name 6-fluoro-2,3-dihydrothiochromen-4-one, is a fluorinated heterocyclic compound.^{[1][2]} Its structure is part of the thiochromanone class, which are recognized as privileged structures and valuable templates for designing therapeutically relevant molecules.^{[3][4]} The core properties are summarized below.

Table 1: Physicochemical Properties of **6-Fluorothio-4-Chromanone**


Property	Value	Source(s)
CAS Number	21243-18-5	[1] [5] [6] [7] [8]
Molecular Formula	C ₉ H ₇ FOS	[1] [5] [6] [8]
Molecular Weight	182.21 - 182.22 g/mol	[5] [6] [8]
IUPAC Name	6-fluoro-2,3-dihydrothiochromen-4-one	[1] [2]
Synonyms	6-Fluorothiochroman-4-one	[1]
Purity	Typically ≥97%	[2] [5] [9]
Physical State	Solid	[2]
Melting Point	Data not readily available	
Boiling Point	Data not readily available	

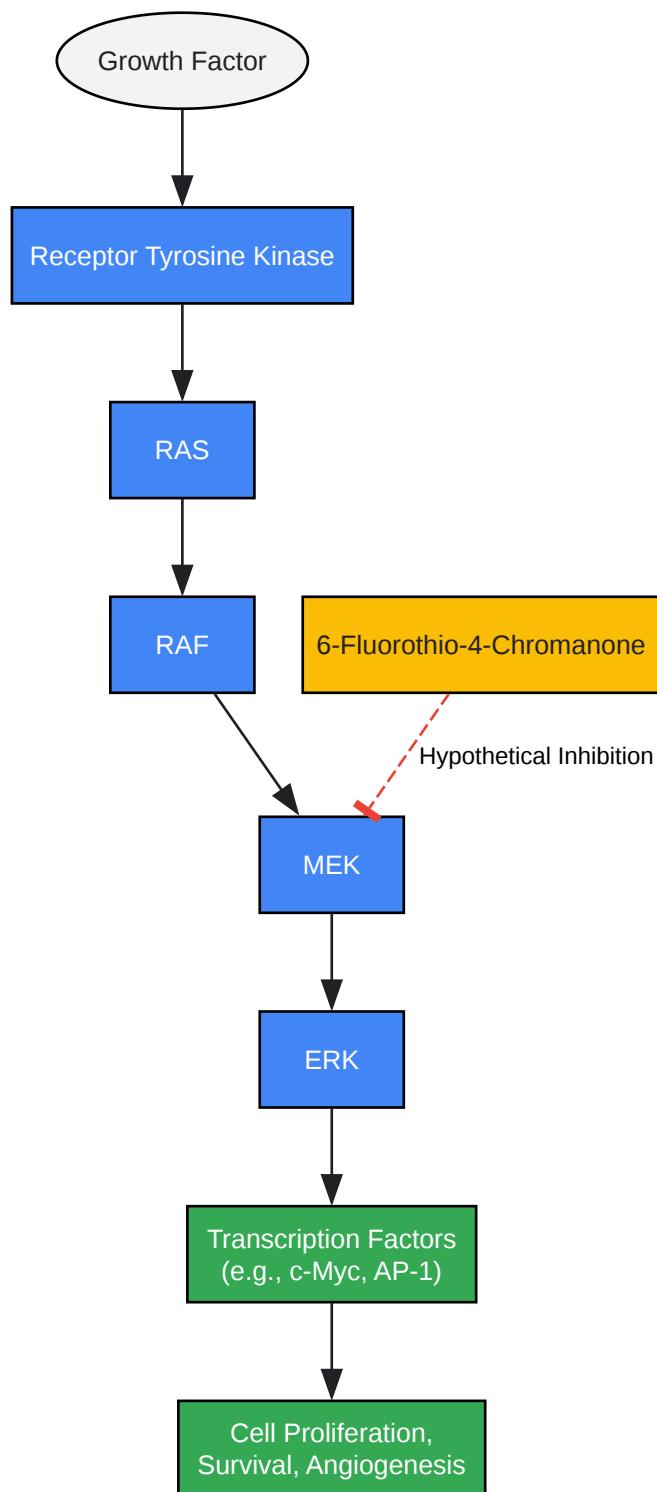
| Solubility | Data not readily available | |

Experimental Data and Protocols

As of this writing, detailed peer-reviewed experimental protocols and extensive biological studies specifically for **6-Fluorothio-4-Chromanone** are not widely available in public literature. The compound is primarily supplied as a research chemical or a building block for protein degraders.[\[5\]](#)

However, a generalized workflow for the initial characterization and screening of a novel research compound like **6-Fluorothio-4-Chromanone** is presented below. This workflow outlines the logical progression from acquiring the compound to performing initial biological assessments.

[Click to download full resolution via product page](#)


Caption: Generalized experimental workflow for the evaluation of a research chemical.

Potential Biological Activity and Signaling Pathways

While direct evidence for **6-Fluorothio-4-Chromanone** is limited, the broader class of chromanone and thiochromanone scaffolds is associated with a wide range of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[\[3\]](#)[\[4\]](#) [\[10\]](#) Studies on various chromanone derivatives have demonstrated their potential to act as enzyme inhibitors or to induce cellular responses like apoptosis and autophagy in cancer cell lines.[\[11\]](#)

For instance, related fluorinated chromanones have been investigated as intermediates for pharmaceuticals and in studies of enzyme inhibition.[\[12\]](#)[\[13\]](#) Given these precedents, **6-Fluorothio-4-Chromanone** is a candidate for screening in various therapeutic areas. A hypothetical mechanism of action, should the compound exhibit anticancer properties, could involve the inhibition of a key signaling kinase, such as one in the MAPK/ERK pathway, which is often dysregulated in cancer.

The diagram below illustrates this hypothetical signaling pathway.

[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of the MEK kinase within the MAPK signaling pathway.

Analytical Characterization

The structural elucidation and purity assessment of **6-Fluorothio-4-Chromanone** would rely on standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR would be essential to confirm the core structure and the position of the fluorine substituent. For the related, non-sulfur compound 6-Fluoro-4-chromanone, NMR data is publicly available.[14]
- Mass Spectrometry (MS): MS analysis would confirm the molecular weight (182.21 g/mol). [6][8] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for the analysis of related compounds.[15]
- Infrared (IR) Spectroscopy: IR spectroscopy would identify key functional groups, such as the carbonyl (C=O) stretch of the ketone.

Conclusion and Future Directions

6-Fluorothio-4-Chromanone (CAS 21243-18-5) is a fluorinated thiochromanone available as a research chemical. While its specific biological functions and physicochemical properties are not yet extensively documented in peer-reviewed literature, its core structure is analogous to many biologically active chromanone and thiochromanone derivatives.[3][10] This suggests its potential as a valuable building block or lead compound in drug discovery. Future research should focus on its systematic biological screening, elucidation of its mechanism of action, and comprehensive physicochemical characterization to unlock its full potential for therapeutic or material science applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pschemicals.com [pschemicals.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. calpaclab.com [calpaclab.com]
- 6. 6-Fluorothio-4-chromanone | [frontierspecialtychemicals.com]
- 7. 6-FLUOROTHIO-4-CHROMANONE | 21243-18-5 [chemicalbook.com]
- 8. 21243-18-5 | CAS DataBase [m.chemicalbook.com]
- 9. netascientific.com [netascientific.com]
- 10. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavanoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. ossila.com [ossila.com]
- 13. chemimpex.com [chemimpex.com]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [6-Fluorothio-4-Chromanone CAS 21243-18-5 properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1349815#6-fluorothio-4-chromanone-cas-21243-18-5-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com